molecular formula C14H18N2O2 B2410859 N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide CAS No. 852137-09-8

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide

Cat. No.: B2410859
CAS No.: 852137-09-8
M. Wt: 246.31
InChI Key: YMAPDDXODXSNRW-UHFFFAOYSA-N
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Description

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide has several scientific research applications:

Biochemical Analysis

Biochemical Properties

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules are primarily mediated through binding to specific receptors or active sites, leading to modulation of their biological activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in these processes, further impacting cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or active sites on enzymes, leading to inhibition or activation of their activity . These interactions can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation than others. The long-term effects of this compound on cellular function can also depend on factors such as concentration, exposure time, and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that indole derivatives can have threshold effects, where a certain concentration is required to achieve the desired biological activity. Additionally, the toxicity of this compound at high doses can be a limiting factor in its therapeutic application.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, resulting in the formation of active or inactive metabolites. These metabolic pathways can impact the overall biological activity and therapeutic potential of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound in specific cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic application .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, mitochondria, or other organelles, where they exert their biological effects . The subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific synthetic route for this compound may include the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted indole derivatives or acetamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide
  • N-[(1,2-dimethylindol-5-yl)methyl]pentanamide

Uniqueness

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to other similar indole derivatives .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-6-12-7-11(4-5-13(12)16(10)2)8-15-14(17)9-18-3/h4-7H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAPDDXODXSNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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